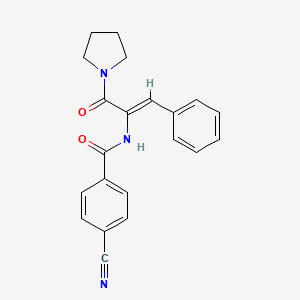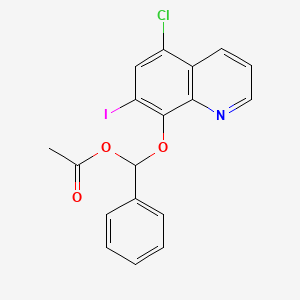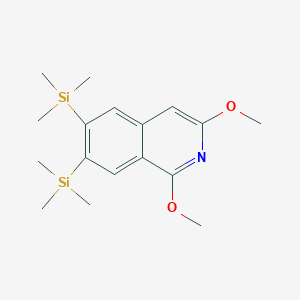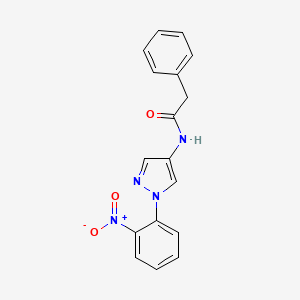![molecular formula C22H23N3O5S B12895468 5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl- CAS No. 35773-44-5](/img/structure/B12895468.png)
5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a chromenone moiety, a benzo[d]oxazole ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Chromenone Moiety: The chromenone moiety can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution using diethylamine.
Synthesis of Benzo[d]oxazole Ring: The benzo[d]oxazole ring can be formed through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzo[d]oxazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the chromenone moiety, converting the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of 2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The chromenone moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of 2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide lies in its combined structural features, which confer a unique set of chemical properties and biological activities. This makes it a valuable compound for diverse scientific research applications.
Propiedades
Número CAS |
35773-44-5 |
|---|---|
Fórmula molecular |
C22H23N3O5S |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
2-[7-(diethylamino)-2-oxochromen-3-yl]-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C22H23N3O5S/c1-5-25(6-2)15-8-7-14-11-17(22(26)30-20(14)12-15)21-23-18-13-16(9-10-19(18)29-21)31(27,28)24(3)4/h7-13H,5-6H2,1-4H3 |
Clave InChI |
SMIPQTXGLHGSSB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


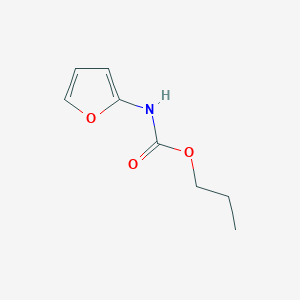
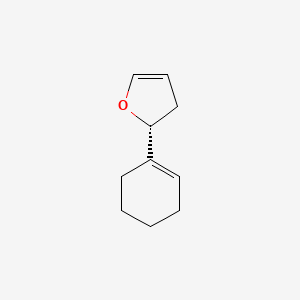
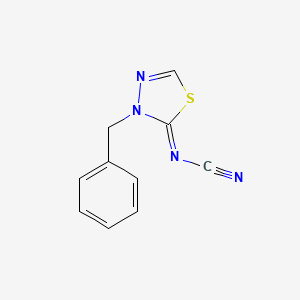

![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde](/img/structure/B12895403.png)
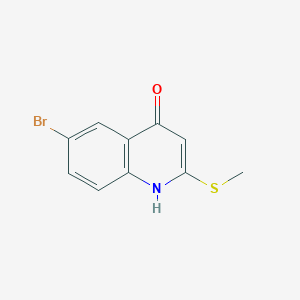
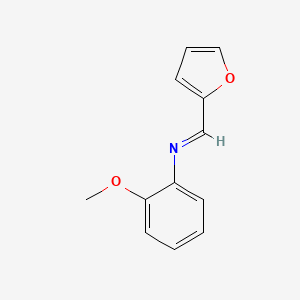
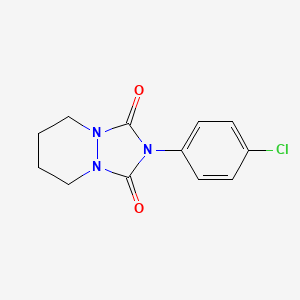
![5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran](/img/structure/B12895425.png)
